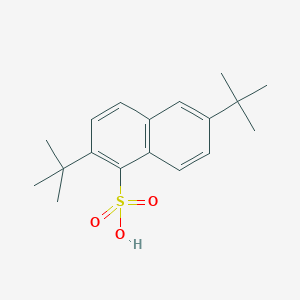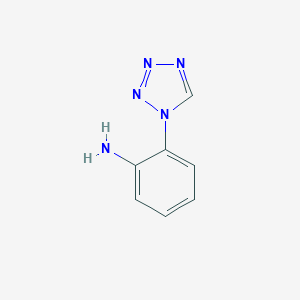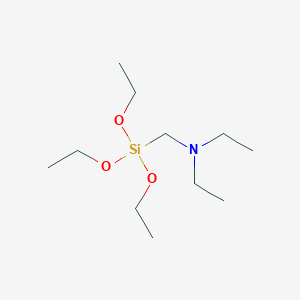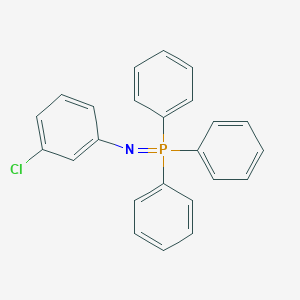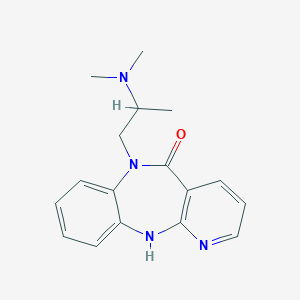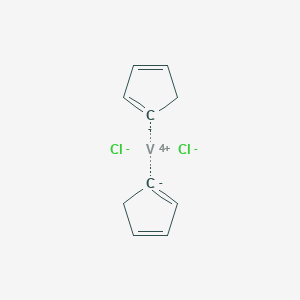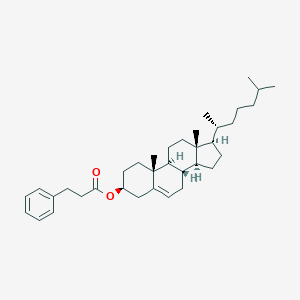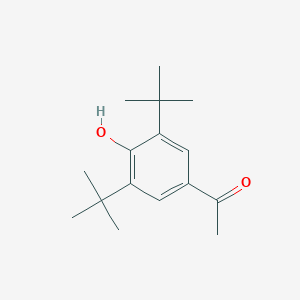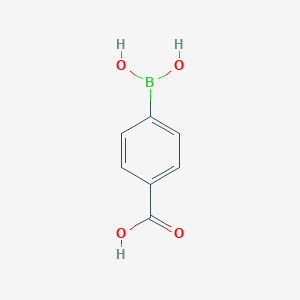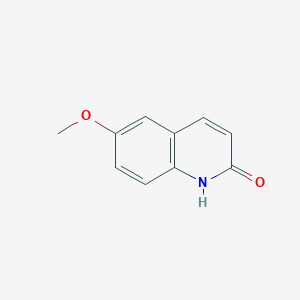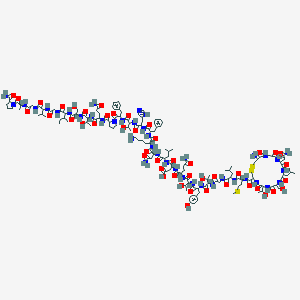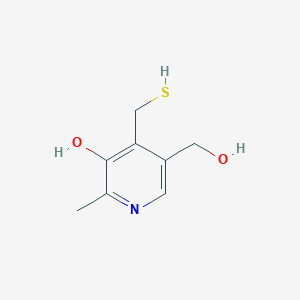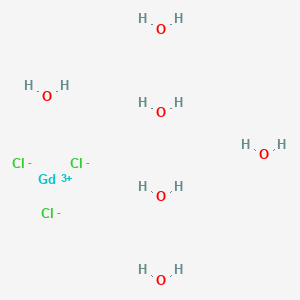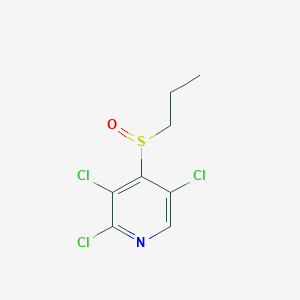
2,3,5-Trichloro-4-(propylsulfinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-4-(propylsulfinyl)pyridine, also known as TCPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. TCPS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of neurobiology and pharmacology.
作用機序
The mechanism of action of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves its ability to bind tightly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the postsynaptic neuron. This can lead to a variety of physiological effects, depending on the location of the synapse and the type of receptor involved.
生化学的および生理学的効果
2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can enhance the activity of acetylcholine by preventing its breakdown. This can lead to improved cognitive function and memory enhancement. At higher concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can cause muscle spasms, convulsions, and respiratory failure. These effects are due to the prolonged stimulation of the postsynaptic neuron, which can lead to overexcitation and damage to the nervous system.
実験室実験の利点と制限
The advantages of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine in lab experiments include its potency and specificity for acetylcholinesterase, which allows for precise control over the concentration and duration of exposure. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is also relatively stable and easy to handle, making it a convenient tool for researchers. However, the limitations of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine include its potential toxicity and the need for careful handling and disposal. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be expensive and difficult to synthesize, which can limit its availability for some research projects.
将来の方向性
There are many potential future directions for research involving 2,3,5-Trichloro-4-(propylsulfinyl)pyridine. One area of interest is the development of new drugs that target acetylcholinesterase and other enzymes involved in neurotransmitter metabolism. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be used to study the effects of acetylcholine on other physiological processes, such as immune function and inflammation. Additionally, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can be used to investigate the role of acetylcholinesterase in the development of insecticides and other pesticides, which could lead to the development of safer and more effective pest control methods.
合成法
The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves a multi-step process that begins with the reaction of 2,3,5-trichloropyridine with propylsulfinyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been used extensively in scientific research as a tool to study the nervous system and the effects of acetylcholine on various physiological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful in the study of diseases such as Alzheimer's and Parkinson's. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine has also been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholinesterase in the development of insecticides.
特性
CAS番号 |
13108-97-9 |
|---|---|
製品名 |
2,3,5-Trichloro-4-(propylsulfinyl)pyridine |
分子式 |
C8H8Cl3NOS |
分子量 |
272.6 g/mol |
IUPAC名 |
2,3,5-trichloro-4-propylsulfinylpyridine |
InChI |
InChI=1S/C8H8Cl3NOS/c1-2-3-14(13)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChIキー |
GVDKQZAGIOHILN-UHFFFAOYSA-N |
SMILES |
CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
正規SMILES |
CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
同義語 |
2,3,5-Trichloro-4-(propylsulfinyl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



